molecular formula C20H17NO2 B8591656 Ethyl 2,6-diphenylisonicotinate

Ethyl 2,6-diphenylisonicotinate

Cat. No. B8591656
M. Wt: 303.4 g/mol
InChI Key: KKLDWEZQDULUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,6-diphenylisonicotinate is a useful research compound. Its molecular formula is C20H17NO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,6-diphenylisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,6-diphenylisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 2,6-diphenylpyridine-4-carboxylate

InChI

InChI=1S/C20H17NO2/c1-2-23-20(22)17-13-18(15-9-5-3-6-10-15)21-19(14-17)16-11-7-4-8-12-16/h3-14H,2H2,1H3

InChI Key

KKLDWEZQDULUDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of phenylboronic acid (915 mg, 7.50 mmol) in methanol (15 mL) was added to a stirred solution of ethyl-2,6-dichloro-isonicotinate (750 mg, 3.41 mmol) and tetrakis-(triphenylphosphine)-palladium(0) (197 mg, 5 mol %) in toluene (60 mL). 2N sodium carbonate (3.41 mL, 6.82 mmol) was added and the reaction was heated to 90° C. (oil bath temp.) for 2-3 hrs until complete (TLC control). The reaction mixture was cooled to room temperature and partitioned between water and diethyl ether. The phases were separated, the aqueous phase being further extracted with diethyl ether (3×30 mL). The combined extract was washed with water and brine. The ethereal solution was dried over anhydrous MgSO4, filtered and concentrated in vacuo to yield the title compound as a white solid (941 mg, 91%); Rf: 0.5 (30% ethyl acetate in heptane); 1H NMR (CDCl3, 300 MHz) δ 8.18 (2H, s, ArH), 8.12 (4H, m, ArH), 7.42 (6H, m, ArH), 4.38 (2H, q, J=7 Hz, CH2O), 1.39 (2H, t, J=7 Hz, CH3)
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
197 mg
Type
catalyst
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step Two
Yield
91%

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